1-(Thiophen-2-ylmethyl)azetidin-3-ol
Overview
Description
1-(Thiophen-2-ylmethyl)azetidin-3-ol is a chemical compound with the molecular formula C8H11NOS It is characterized by the presence of a thiophene ring attached to an azetidine ring, which is further substituted with a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is Glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in the biosynthesis of the bacterial cell wall by catalyzing the conversion of L-glutamate to D-glutamate .
Mode of Action
It is known that inhibitors of glutamate racemase typically work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of l-glutamate to d-glutamate .
Biochemical Pathways
The biochemical pathway affected by this compound is the bacterial cell wall biosynthesis pathway . By inhibiting Glutamate racemase, the compound disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This results in impaired cell wall synthesis and ultimately bacterial cell death .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are the disruption of bacterial cell wall synthesis and the subsequent death of the bacterial cell .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-ylmethyl)azetidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, this compound may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of cells. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s thiophene ring can engage in hydrophobic interactions with non-polar regions of proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can lead to conformational changes in proteins, affecting their function. Additionally, this compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of reactive oxygen species or other oxidative agents. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, potentially resulting in adaptive responses or toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, this compound can induce toxic effects, such as oxidative stress, mitochondrial dysfunction, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites. These metabolites may further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of this compound can determine its specific biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol typically involves the reaction of thiophene-2-carbaldehyde with azetidine-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene compounds. Each reaction pathway can lead to a variety of products with different chemical and physical properties.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: A structurally similar compound with a hydroxyl group attached to the azetidine ring.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
This compound is unique due to the combination of the thiophene and azetidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBPKMRLBRQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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